molecular formula C20H26ClN3OS B4796210 N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B4796210
M. Wt: 392.0 g/mol
InChI Key: FTXKQCOSCSNKAZ-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a phenyl group

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3OS/c1-3-15(2)16-4-6-17(7-5-16)22-20(25)24-12-10-23(11-13-24)14-18-8-9-19(21)26-18/h4-9,15H,3,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXKQCOSCSNKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using butan-2-ylbenzene and an appropriate catalyst.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction involving 5-chlorothiophene and a suitable leaving group.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butan-2-yl)phenyl]-4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxamide
  • N-[4-(butan-2-yl)phenyl]-4-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Reactant of Route 2
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N-[4-(butan-2-yl)phenyl]-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

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